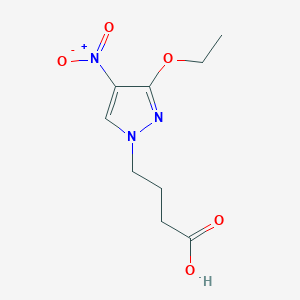

4-(3-乙氧基-4-硝基-1H-吡唑-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid" is a compound of interest in the field of organic chemistry, particularly for its unique molecular structure that allows for a variety of chemical reactions and properties. Although specific studies directly on this compound are scarce, insights can be drawn from related pyrazole compounds and their derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of substituted pyrazoles with various reagents. For example, substituted 3-hydroxypyrazoles have been prepared based on ethyl esters of substituted acetoacetic acids and hydrazine hydrate, leading to the formation of various pyrazole derivatives (Rodinovskaya et al., 2003). These methodologies could potentially be adapted for the synthesis of "4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray diffraction analysis. For instance, the molecular and crystal structure of specific pyrazole derivatives has been determined, providing insights into the arrangement of atoms and the spatial configuration of the molecules (Shestopalov et al., 2003). These studies highlight the importance of molecular structure analysis in understanding the chemical behavior and potential applications of pyrazole compounds.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a wide range of products with different properties. For example, the reaction of hydrazones with nitroolefins has been shown to produce 1,3,4-trisubstituted pyrazoles with reversed regioselectivity (Deng & Mani, 2008). These reactions are significant for synthesizing diverse pyrazole derivatives and understanding their reactivity patterns.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, crystallization behavior, and melting points, are crucial for their application in various fields. Studies on specific pyrazole compounds have provided insights into their crystal packing and hydrogen bonding patterns, which directly influence their physical properties (Kumarasinghe et al., 2009). Understanding these properties is essential for the development of pyrazole-based materials and compounds.

科学研究应用

1. 特发性肺纤维化治疗

已经确定了(S)-3-(3-(3,5-二甲基-1H-吡唑-1-基)苯基)-4-((R)-3-(2-(5,6,7,8-四氢-1,8-萘啶-2-基)乙基)吡咯烷-1-基)丁酸这种衍生物,作为潜在的特发性肺纤维化治疗药物。它对αvβ6整合素表现出高亲和力和选择性,这对于肺组织修复和纤维化至关重要 (Procopiou et al., 2018)。

2. 抗微生物和抗炎活性

基于吡唑的化合物,包括与4-(3-乙氧基-4-硝基-1H-吡唑-1-基)丁酸相关的化合物,已被研究其抗微生物和抗炎特性。这些化合物显示出在对抗各种微生物菌株和减少炎症方面的潜力,表明它们在治疗应用中的有用性 (Narayana et al., 2009)。

3. 用于治疗应用的尿酶抑制剂

在寻找有效的尿酶抑制剂时,基于吲哚的氧代唑杂环骨架与N-(取代苯基)丁酰胺的混合物,源自4-(1H-吲哚-3-基)丁酸(一种相关化合物),已显示出有希望的结果。这些分子表现出强大的抑制潜力,并可能在针对与尿酶酶活性相关疾病的药物设计项目中有价值 (Nazir et al., 2018)。

4. 合成用于生物成像的荧光探针

类似于4-(3-乙氧基-4-硝基-1H-吡唑-1-基)丁酸的吡唑基苯胺已被合成,并发现在红移区域发射。这些化合物具有作为生物成像荧光探针的潜力,有助于可视化和跟踪生物过程 (Banoji et al., 2022)。

5. 电催化和光诱导过程

一项关于4-氧代-4-(芘-4-基甲氧基)丁酸的研究,这是4-(3-乙氧基-4-硝基-1H-吡唑-1-基)丁酸的衍生物,探讨了其在电催化和光诱导过程中的应用。这种化合物显示出在光学上对合成离子通道进行控制释放的潜力,暗示其在受控释放、传感和信息处理应用中的实用性 (Ali et al., 2012)。

属性

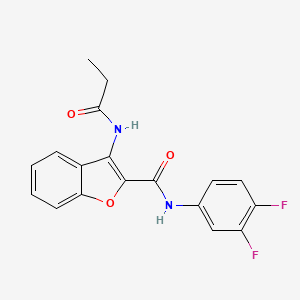

IUPAC Name |

4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJGBSDSHTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2488001.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)

![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)

![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)